Product packaging for 4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde(Cat. No.:CAS No. 281232-93-7)

4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde

Cat. No.: B3121221
CAS No.: 281232-93-7
M. Wt: 218.64 g/mol
InChI Key: OASQWTRHGGCCKG-UHFFFAOYSA-N
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Description

General Context of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. gsconlinepress.comijpsr.com Its derivatives are ubiquitous in nature and are fundamental to life, forming the structural core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). gsconlinepress.comjacsdirectory.com This biological prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide array of biologically active compounds. gsconlinepress.comnih.govorientjchem.org

The diverse biological activities exhibited by pyrimidine derivatives are extensive, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. jacsdirectory.comnih.govorientjchem.org For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analog. jacsdirectory.com The versatility of the pyrimidine ring allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects. nih.govresearchgate.net This inherent adaptability has cemented the pyrimidine nucleus as a critical component in the design and synthesis of novel therapeutic agents. gsconlinepress.comnih.gov

Significance of Benzaldehyde (B42025) Moieties in Organic Synthesis

Benzaldehyde, the simplest aromatic aldehyde, is a workhorse in organic synthesis, valued for its reactivity and utility as a precursor to a vast number of more complex molecules. oiccpress.comresearchgate.net The aldehyde functional group is highly versatile, readily undergoing a variety of chemical transformations. These include nucleophilic addition reactions, condensations, and oxidations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. researchgate.netorientjchem.orgnih.gov

In the pharmaceutical industry, the benzaldehyde moiety is a common starting point for the synthesis of various drug scaffolds. orientjchem.org Its ability to participate in reactions that form carbon-carbon and carbon-heteroatom bonds is crucial for building the molecular complexity required for biological activity. oiccpress.comacs.org Furthermore, the aromatic ring of benzaldehyde can be substituted at different positions, allowing for the introduction of various functional groups that can modulate the properties of the final product. This combination of a reactive aldehyde group and a modifiable aromatic ring makes benzaldehyde and its derivatives indispensable tools for organic chemists.

Rationale for Research on 4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde as a Versatile Chemical Scaffold

The rationale for the significant research interest in this compound lies in its nature as a bifunctional molecule that strategically combines the reactivity of both a chloro-substituted pyrimidine and a benzaldehyde. This "two-in-one" structure provides chemists with a powerful tool for the efficient construction of complex molecules, particularly those with potential therapeutic applications.

The chlorine atom at the 2-position of the pyrimidine ring is a key feature, serving as a good leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents, such as amines, alcohols, and thiols, at this position. nih.gov Simultaneously, the aldehyde group on the benzaldehyde ring offers a site for a different set of chemical transformations, such as the formation of imines, alkenes (via Wittig-type reactions), or secondary alcohols (via reduction and addition of organometallic reagents).

This orthogonal reactivity is highly advantageous in multi-step syntheses, as it allows for the selective modification of one part of the molecule while leaving the other intact. This compound is particularly valuable in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. ed.ac.uk The pyrimidine core often serves as the hinge-binding motif that interacts with the kinase enzyme, while the substituted benzaldehyde portion can be elaborated to interact with other regions of the protein, thereby enhancing potency and selectivity. nih.govmdpi.com The synthesis of such disubstituted pyrimidines often involves a Suzuki coupling reaction to attach the benzaldehyde moiety to the pyrimidine ring. researchgate.netmdpi.commdpi.com

The following table provides an overview of the key reactive sites and their potential transformations, highlighting the versatility of this compound as a chemical scaffold.

Reactive SitePositionType of ReactionPotential Products
Aldehyde Group4-position of BenzaldehydeNucleophilic Addition, Condensation, OxidationAlcohols, Imines, Alkenes, Carboxylic Acids
Chlorine Atom2-position of PyrimidineNucleophilic Aromatic SubstitutionAmines, Ethers, Thioethers
Pyrimidine RingVariousCross-Coupling ReactionsSubstituted Pyrimidines

The strategic combination of these reactive centers in a single, readily accessible molecule makes this compound a highly valuable intermediate for the synthesis of diverse and complex molecular architectures in various fields of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClN2O B3121221 4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde CAS No. 281232-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-11-13-6-5-10(14-11)9-3-1-8(7-15)2-4-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASQWTRHGGCCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281232-93-7
Record name 4-(2-Chloro-4-pyrimidinyl)benzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK8CYS9GX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Transformations and Derivatization of 4 2 Chloro Pyrimidin 4 Yl Benzaldehyde

Reactivity at the Pyrimidine (B1678525) Core

The pyrimidine ring, particularly when substituted with a halogen, serves as a key site for molecular modification. The electron-deficient nature of the pyrimidine ring facilitates reactions at its electrophilic centers.

Nucleophilic Substitution Reactions of the Chloro Group

The chlorine atom at the C-2 position of the pyrimidine ring is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for introducing a variety of functional groups onto the pyrimidine scaffold. A wide array of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chloro substituent, typically under mild reaction conditions. This reaction is fundamental for creating libraries of analogues with diverse physicochemical properties. For instance, the reaction with various amines leads to the formation of 2-amino-pyrimidine derivatives, a common motif in pharmacologically active compounds.

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileReagent ExampleProduct Class
AmineAniline (C₆H₅NH₂)4-(2-(Phenylamino)pyrimidin-4-yl)benzaldehyde
AlkoxideSodium Methoxide (NaOCH₃)4-(2-Methoxypyrimidin-4-yl)benzaldehyde
ThiolateSodium Thiophenoxide (NaSPh)4-(2-(Phenylthio)pyrimidin-4-yl)benzaldehyde
Amino AcidL-Phenylalanine(S)-2-((4-(4-Formylphenyl)pyrimidin-2-yl)amino)-3-phenylpropanoic acid. researchgate.net

Modifications of the Pyrimidine Ring for Scaffold Diversification

Beyond substitution at the C-2 position, the pyrimidine core offers other avenues for structural modification to achieve scaffold diversification. Strategies include the introduction of functional groups at other positions on the ring, such as C-5, or the use of cross-coupling reactions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the accessible chemical space. thieme.de The introduction of substituents like amino or thiomethyl groups at various positions on the pyrimidine ring has been shown to modulate biological activity in related pyrimidine derivatives. nih.gov Such modifications are crucial for fine-tuning the electronic and steric properties of the molecule, which can be essential for optimizing its interaction with biological targets.

Reactivity at the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule provides a second, highly reactive center for a variety of classical organic transformations, including oxidation, reduction, and condensation reactions. These reactions allow for the modification of the electronic and structural properties of the phenyl ring's substituent.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a key step for introducing a negatively charged group or for enabling further derivatization, such as amide or ester formation. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups. A common method involves the use of alkali metal chlorites in the presence of a scavenger like hydrogen peroxide, which efficiently converts aldehydes to carboxylic acids under mild conditions. google.com

Table 2: Common Reagents for Aldehyde Oxidation
Oxidizing AgentProductTypical Conditions
Potassium Permanganate (KMnO₄)4-(2-Chloropyrimidin-4-yl)benzoic acidBasic aqueous solution, heat
Jones Reagent (CrO₃/H₂SO₄)4-(2-Chloropyrimidin-4-yl)benzoic acidAcetone, 0°C to room temperature
Sodium Chlorite (NaClO₂) / Hydrogen Peroxide (H₂O₂)4-(2-Chloropyrimidin-4-yl)benzoic acidAqueous-organic solvent. google.com

Reduction Reactions to Alcohol Derivatives

The aldehyde group is easily reduced to a primary alcohol, yielding [4-(2-chloropyrimidin-4-yl)phenyl]methanol. This transformation converts the planar, electron-withdrawing aldehyde into a flexible, hydrogen-bond-donating alcohol moiety. The reduction can be achieved with high chemoselectivity using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), which typically does not affect the chloro-pyrimidine ring or the aromatic systems. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although care must be taken to avoid side reactions. nih.govresearchgate.net This conversion to the benzyl (B1604629) alcohol derivative is a common strategy for altering the molecule's solubility, polarity, and biological interaction profile.

Condensation Reactions for Schiff Base Formation

One of the most important reactions of the benzaldehyde moiety is its condensation with primary amines to form imines, commonly known as Schiff bases. nih.govresearchgate.net This reaction is typically catalyzed by acid and proceeds via a hemiaminal intermediate, followed by the elimination of water to drive the reaction to completion. wikipedia.orgnih.gov The formation of a Schiff base is a powerful method for linking the 4-(2-chloro-pyrimidin-4-yl)-benzaldehyde core to other molecules containing a primary amine, thereby creating larger, more complex structures. researchgate.netijcrcps.com These derivatives have wide applications in coordination chemistry and as intermediates in the synthesis of various heterocyclic compounds.

Table 3: Schiff Base Formation with Various Primary Amines
Primary AmineProduct Name (Illustrative)
AnilineN-(4-(2-Chloropyrimidin-4-yl)benzylidene)aniline
2-AminopyridineN-(4-(2-Chloropyrimidin-4-yl)benzylidene)pyridin-2-amine
Ethanolamine2-(((4-(2-Chloropyrimidin-4-yl)benzylidene)amino)ethanol
Hydrazine4-(2-Chloropyrimidin-4-yl)benzaldehyde hydrazone

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. The aldehyde functionality of this compound makes it a suitable candidate for various MCRs, leading to the synthesis of diverse heterocyclic scaffolds. While specific literature examples detailing the use of this exact aldehyde in all major MCRs are not extensively documented, its reactivity can be inferred from studies on similarly substituted aromatic aldehydes. The electron-withdrawing nature of the chloropyrimidine ring is expected to influence the reactivity of the aldehyde group, potentially affecting reaction rates and yields.

One of the most well-known MCRs involving aldehydes is the Biginelli reaction . This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, under acidic catalysis, to produce dihydropyrimidinones (DHPMs) or dihydropyrimidinethiones. wikipedia.orgillinois.edu These compounds are of significant interest due to their wide range of pharmacological activities. nih.govresearchgate.net The use of substituted benzaldehydes in the Biginelli reaction is well-established, and it is anticipated that this compound would react analogously to afford the corresponding DHPMs. beilstein-journals.orgnih.govbiomedres.us The reaction mechanism is believed to proceed through an N-acyliminium ion intermediate. mdpi.com Various catalysts, including Brønsted and Lewis acids, can be employed to promote the reaction. wikipedia.org

The Hantzsch dihydropyridine (B1217469) synthesis is another classic MCR that utilizes an aldehyde. wikipedia.orgorganic-chemistry.org In this reaction, an aldehyde is condensed with two equivalents of a β-ketoester and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate, to form 1,4-dihydropyridines. thermofisher.comnih.gov These products and their oxidized pyridine (B92270) counterparts have found applications as calcium channel blockers. wikipedia.org The reaction has been successfully performed with a wide array of substituted benzaldehydes, suggesting that this compound would be a viable substrate. um.edu.mt

Isocyanide-based multi-component reactions (IMCRs), such as the Ugi and Passerini reactions , also represent important transformations for aldehydes. The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides, which are valuable peptidomimetics. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov The reaction is known for its high atom economy and the ability to create diverse molecular libraries. nih.gov The use of heterocyclic aldehydes in the Ugi reaction has been reported, indicating the potential for incorporating the this compound scaffold. beilstein-journals.orgmdpi.com

The Passerini three-component reaction (P-3CR) is another significant IMCR where an aldehyde, a carboxylic acid, and an isocyanide combine to form α-acyloxy amides. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is known to proceed well with a broad range of aldehydes, including aromatic and heteroaromatic ones. acs.org Therefore, this compound is expected to be a suitable component in this transformation.

The following tables provide representative data for these multi-component reactions, drawing upon established methodologies for analogous substituted benzaldehydes.

Representative Data for Multi-component Reactions

Table 1: Representative Biginelli Reaction

Aldehyde Componentβ-Dicarbonyl CompoundUrea/ThioureaCatalystSolventProductYield (%)
This compoundEthyl acetoacetateUreaHClEthanolEthyl 4-(4-(2-chloro-pyrimidin-4-yl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate85-95
This compoundEthyl acetoacetateThioureap-TSAAcetonitrileEthyl 4-(4-(2-chloro-pyrimidin-4-yl)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate80-90
This compoundAcetylacetoneUreaYb(OTf)3THF5-Acetyl-4-(4-(2-chloro-pyrimidin-4-yl)phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one82-92

Table 2: Representative Hantzsch Dihydropyridine Synthesis

Aldehyde Componentβ-KetoesterNitrogen SourceCatalystSolventProductYield (%)
This compoundEthyl acetoacetateNH4OAcAcetic AcidEthanolDiethyl 4-(4-(2-chloro-pyrimidin-4-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate80-90
This compoundMethyl acetoacetateNH4OAcNoneMethanolDimethyl 4-(4-(2-chloro-pyrimidin-4-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate75-85

Table 3: Representative Ugi Four-Component Reaction

Aldehyde ComponentAmineCarboxylic AcidIsocyanideSolventProductYield (%)
This compoundBenzylamineAcetic Acidtert-Butyl isocyanideMethanolN-Benzyl-2-(N-(tert-butyl)acetamido)-2-(4-(2-chloro-pyrimidin-4-yl)phenyl)acetamide70-85
This compoundAnilinePropionic AcidCyclohexyl isocyanideMethanol2-(4-(2-Chloro-pyrimidin-4-yl)phenyl)-N-cyclohexyl-2-(phenylpropanamido)acetamide65-80

Table 4: Representative Passerini Three-Component Reaction

Aldehyde ComponentCarboxylic AcidIsocyanideSolventProductYield (%)
This compoundAcetic Acidtert-Butyl isocyanideDichloromethane1-(tert-Butylamino)-2-(4-(2-chloro-pyrimidin-4-yl)phenyl)-2-oxoethyl acetate75-90
This compoundBenzoic AcidCyclohexyl isocyanideDichloromethane2-(4-(2-Chloro-pyrimidin-4-yl)phenyl)-1-(cyclohexylamino)-2-oxoethyl benzoate70-85

Spectroscopic Characterization and Structural Elucidation of 4 2 Chloro Pyrimidin 4 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map the precise connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of 4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde is expected to exhibit distinct signals corresponding to each chemically non-equivalent proton in the molecule. The spectrum can be divided into three main regions: the aldehydic proton, the aromatic protons of the benzene (B151609) ring, and the aromatic protons of the pyrimidine (B1678525) ring.

Aldehydic Proton: A characteristic singlet is anticipated at the most downfield region of the spectrum, typically between δ 9.9 and 10.1 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group. In various substituted benzaldehydes, this aldehydic proton consistently appears in this range. researchgate.net

Benzene Ring Protons: The para-substituted benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the aldehyde group (H-3' and H-5') are expected to resonate at a different chemical shift than the two protons ortho to the pyrimidine ring (H-2' and H-6'). Due to the electron-withdrawing nature of the pyrimidine ring, the H-2' and H-6' protons are predicted to be further downfield compared to the H-3' and H-5' protons. These signals typically appear in the range of δ 7.5 to 8.5 ppm.

Pyrimidine Ring Protons: The pyrimidine ring contains two protons. The proton at the C-6 position is adjacent to two nitrogen atoms, while the proton at the C-5 position is adjacent to one nitrogen and the carbon attached to the benzene ring. These protons are expected to appear as two doublets in the highly deshielded region of the spectrum, likely between δ 7.5 and 9.0 ppm, due to the electronegativity of the nitrogen atoms and the chlorine substituent. A typical ortho-coupling constant (³JHH) of approximately 5-6 Hz is expected between these two protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on the analysis of similar structures and general chemical shift principles.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.9 – 10.1Singlet (s)-
H-2', H-6' (Benzene)8.2 – 8.5Doublet (d)~8-9
H-3', H-5' (Benzene)7.9 – 8.1Doublet (d)~8-9
H-6 (Pyrimidine)8.8 – 9.0Doublet (d)~5-6
H-5 (Pyrimidine)7.7 – 7.9Doublet (d)~5-6

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, as the para-substitution of the benzene ring results in four unique carbon environments, while the substituted pyrimidine ring has five unique carbons.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded and is expected to appear as a distinct signal around δ 190-193 ppm. rsc.org

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring are significantly influenced by the attached nitrogen and chlorine atoms. The carbon atom bonded to chlorine (C-2) and the carbons adjacent to the nitrogen atoms (C-4, C-6) are expected to be highly deshielded, with predicted chemical shifts in the range of δ 150-170 ppm.

Benzene Ring Carbons: The six carbons of the benzene ring will produce four signals. The carbon attached to the aldehyde group (C-1') and the carbon attached to the pyrimidine ring (C-4') are quaternary and will have distinct chemical shifts, typically in the δ 130-145 ppm range. The remaining four carbons (C-2'/C-6' and C-3'/C-5') will appear as two separate signals in the typical aromatic region of δ 120-135 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on the analysis of similar structures and general chemical shift principles.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (-CHO)190 – 193
C-2 (Pyrimidine)160 – 163
C-4 (Pyrimidine)165 – 168
C-6 (Pyrimidine)157 – 160
C-5 (Pyrimidine)118 – 122
C-1' (Benzene)136 – 139
C-2'/C-6' (Benzene)130 – 133
C-3'/C-5' (Benzene)129 – 131
C-4' (Benzene)140 – 145

Advanced NMR Techniques for Detailed Structural Assignment

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between protons. It would show correlations between the adjacent protons on the benzene ring (H-2'/H-3' and H-5'/H-6') and between the two protons on the pyrimidine ring (H-5/H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for the protonated carbons of the benzene (C-2'/H-2', C-3'/H-3', etc.) and pyrimidine (C-5/H-5, C-6/H-6) rings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy. For this compound, the molecular formula is C₁₁H₇ClN₂O. nih.gov HRMS analysis would be used to confirm this elemental composition. The theoretical monoisotopic mass for this formula is 218.02469 g/mol . An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm). Furthermore, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion, with two peaks at m/z 218 (M+) and m/z 220 ([M+2]+) in an approximate intensity ratio of 3:1.

Under electron ionization (EI), the molecule is fragmented into smaller, characteristic ions. The analysis of these fragments provides a fingerprint that helps to confirm the structure.

Molecular Ion (M+): The parent peak would be observed at m/z ≈ 218, corresponding to the intact molecule.

[M-1]+ Peak: A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen radical, leading to a strong peak at m/z 217.

[M-29]+ Peak: Another characteristic fragmentation is the loss of the formyl radical (•CHO), which would produce a significant fragment ion at m/z 189.

Other Fragments: Further fragmentation could involve the loss of a chlorine radical (•Cl) from the molecular ion or other fragments, or the cleavage of the C-C bond between the two rings, leading to ions corresponding to the benzoyl cation (m/z 105) and the chloropyrimidinyl cation (m/z 113). The pyrimidine ring itself can undergo complex fragmentation, including the loss of HCN.

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/zPossible FragmentFormula of Fragment
218/220Molecular Ion [M]⁺[C₁₁H₇ClN₂O]⁺
217/219[M-H]⁺[C₁₁H₆ClN₂O]⁺
189/191[M-CHO]⁺[C₁₀H₆ClN₂]⁺
183[M-Cl]⁺[C₁₁H₇N₂O]⁺
154[M-CHO-Cl]⁺[C₁₀H₆N₂]⁺
113/115Chloropyrimidinyl cation[C₄H₂ClN₂]⁺
105Benzoyl cation[C₇H₅O]⁺

Vibrational Spectroscopy

Specific FT-IR absorption data for this compound are not available in published literature. A hypothetical analysis would anticipate characteristic peaks corresponding to its functional groups. These would include the aldehyde C-H stretch, the carbonyl (C=O) stretch, aromatic C=C stretching vibrations from both the benzene and pyrimidine rings, and C-Cl stretching vibrations. Without experimental data, a precise data table cannot be generated.

Electronic Spectroscopy

Published UV-Vis absorption maxima (λmax) for this compound are not available. The UV-Vis spectrum would be expected to show absorptions corresponding to π→π* transitions within the conjugated system formed by the benzaldehyde (B42025) and pyrimidine rings. The specific wavelengths of maximum absorption and the corresponding molar absorptivity values would provide insight into the extent of electronic conjugation in the molecule.

X-ray Crystallography for Solid-State Structural Determination

There is no published crystal structure for this compound. X-ray crystallography would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. This would allow for the determination of its crystal system, space group, and unit cell dimensions. In the absence of experimental data, a data table of these parameters cannot be provided.

Molecular Conformation and Torsion Angles in the Solid State

In the absence of significant steric hindrance from bulky substituents, compounds containing directly linked aromatic rings often adopt a nearly planar conformation to maximize π-system conjugation. However, even small steric repulsions between ortho hydrogens on adjacent rings can lead to a twisted conformation. For this compound, the interaction between the hydrogen atom at the 5-position of the pyrimidine ring and the hydrogen atom at the 3-position of the benzaldehyde ring would be a determining factor for the torsion angle.

For comparative analysis, we can look at derivatives of phenylterpyridine. In the solid state, the three pyridine (B92270) rings of 4′-phenyl-2,2′:6′,2″-terpyridine (ptpy) adopt a transoid arrangement with an inter-ring dihedral angle of about 8°. mdpi.com This small torsion angle suggests a preference for near-planarity. In contrast, the conformation of 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine (pdhtpy) differs significantly due to the non-aromaticity of the dihydropyridine (B1217469) ring. mdpi.com

A search of the Cambridge Structural Database (CSD) for related structures can provide insights into expected torsion angles. While specific data for the title compound is absent, analysis of similar bi-aromatic systems is instructive.

Compound/SystemDihedral Angle (°)/Torsion Angle (°)Centroid Distance (Å)Reference
Phenyl-Phe~50-705.0-5.6 nih.gov
4′-phenyl-2,2′:6′,2″-terpyridine~8- mdpi.com

This table presents data from structurally related compounds to infer potential conformational parameters for this compound.

It is reasonable to hypothesize that this compound would adopt a non-planar conformation in the solid state with a measurable torsion angle between the pyrimidine and benzaldehyde rings to alleviate steric strain between adjacent hydrogen atoms. The precise value of this angle, however, would require experimental determination through X-ray crystallography.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding:

The this compound molecule possesses potential hydrogen bond acceptors in the form of the nitrogen atoms of the pyrimidine ring and the oxygen atom of the aldehyde group. The molecule lacks conventional hydrogen bond donors. However, weak C-H···O and C-H···N hydrogen bonds are likely to play a significant role in the crystal packing. In these interactions, the hydrogen atoms of the aromatic rings can act as weak donors to the nitrogen or oxygen atoms of neighboring molecules.

For instance, in the crystal structure of 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, short intermolecular contacts are observed, including a C-H···C point-to-face interaction. mdpi.com In salts of aminopyrimidine derivatives, N-H···O hydrogen bonds are the primary interactions. nih.gov The presence of the chlorine atom introduces the possibility of C-H···Cl interactions, which are also known to influence crystal packing.

π-π Stacking Interactions:

The aromatic nature of both the pyrimidine and benzaldehyde rings in this compound makes π-π stacking interactions a probable and significant feature of its crystal packing. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, with common arrangements being face-to-face and T-shaped (or edge-to-face).

Studies on various aromatic compounds have shown that π-π stacking is a prevalent organizing force in the solid state. For example, analysis of the Protein Data Bank reveals that T-shaped conformations are common for interactions between phenyl rings. nih.gov The presence of an electron-withdrawing chlorine atom and an aldehyde group on the pyrimidine and benzaldehyde rings, respectively, will influence the electron density of the π-systems and could favor specific stacking arrangements, such as offset face-to-face stacking, to minimize electrostatic repulsion.

The interplay between these different intermolecular forces will ultimately dictate the three-dimensional arrangement of the molecules in the crystal. A detailed analysis of these interactions would require the precise atomic coordinates obtainable from single-crystal X-ray diffraction.

Interaction TypeDonorAcceptorPotential Distance (Å)
Hydrogen BondC-H (aromatic)N (pyrimidine)~2.2 - 3.0
Hydrogen BondC-H (aromatic)O (aldehyde)~2.2 - 3.0
Hydrogen BondC-H (aromatic)Cl~2.7 - 3.2
π-π StackingPyrimidine ringBenzaldehyde ring~3.3 - 3.8

This table provides hypothetical intermolecular interaction data for this compound based on general principles and data from related structures.

Computational Chemistry and Theoretical Investigations of 4 2 Chloro Pyrimidin 4 Yl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed examination of molecular properties, providing a quantitative understanding of geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems. A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Typically, a functional such as B3LYP is paired with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. The optimized geometry provides the foundation for all other computational analyses.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C(aldehyde)-H~1.10
C(aldehyde)=O~1.21
C(ring)-C(aldehyde)~1.49
C-Cl (pyrimidine)~1.74
**Bond Angles (°) **
O=C-H (aldehyde)~120.5
C(ring)-C(aldehyde)-O~124.0
Cl-C-N (pyrimidine)~116.0
Dihedral Angles (°)
Benzene-Pyrimidine~20-40

Note: The values in this table are illustrative examples based on typical DFT calculations for similar molecules and are not the result of a specific calculation on this compound.

The electronic structure, also elucidated by DFT, describes the distribution and energy of electrons within the molecule. This information is fundamental to understanding the molecule's stability, reactivity, and spectroscopic behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the chloropyrimidine and benzaldehyde (B42025) moieties would be expected to influence the energies of these frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-6.5 to -7.5
ELUMO-2.0 to -3.0
Energy Gap (ΔE)3.5 to 5.5

Note: These values represent a typical range for similar aromatic compounds and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential. For this compound, the oxygen atom of the aldehyde group and the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be regions of high electron density (red), while the hydrogen atom of the aldehyde group and the regions around the chlorine atom may show a more positive potential (blue).

Dipole Moment Calculations and Solvent Effects

Computational models can also simulate the effect of different solvents on the molecular properties, including the dipole moment. The Polarizable Continuum Model (PCM) is a common method used to approximate the influence of a solvent. The dipole moment of this compound would be expected to increase in more polar solvents due to stabilization of the charge-separated state.

Table 3: Hypothetical Dipole Moment of this compound in Various Solvents

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase1~3.0 - 4.0
Dichloromethane8.93~4.0 - 5.0
Ethanol24.55~4.5 - 5.5
Water80.10~5.0 - 6.0

Note: The dipole moment values are illustrative and show the expected trend with increasing solvent polarity.

Spectroscopic Property Prediction

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical NMR Chemical Shift Calculations (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for structure elucidation. Theoretical calculations of NMR chemical shifts can provide a reliable prediction of the experimental spectrum. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Calculations are typically performed on the DFT-optimized geometry. The predicted chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei in this compound would be influenced by the electronic environment of each atom. For instance, the aldehyde proton (¹H) would be expected to have a high chemical shift due to the deshielding effect of the carbonyl group. The carbon atoms in the aromatic rings would have distinct ¹³C chemical shifts based on their proximity to electron-withdrawing or electron-donating groups. Similarly, the ¹⁵N chemical shifts of the pyrimidine nitrogens would be characteristic of their specific chemical environment.

Table 4: Hypothetical Calculated NMR Chemical Shifts (δ, ppm) for this compound

NucleusAtom PositionCalculated Chemical Shift (ppm)
¹H Aldehyde-H9.8 - 10.2
Aromatic-H7.5 - 8.5
¹³C Aldehyde-C=O190 - 195
Aromatic-C120 - 165
Pyrimidine-C-Cl155 - 165
¹⁵N Pyrimidine-N-80 to -120 (relative to CH₃NO₂)

Note: These chemical shift ranges are typical for the specified functional groups and are provided for illustrative purposes.

Simulated UV-Vis and IR Spectra for Experimental Validation

Theoretical simulations of Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra are crucial for interpreting experimental data and understanding the electronic and vibrational properties of a molecule. These simulations are typically performed using methods derived from quantum mechanics, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). tandfonline.com

Simulated UV-Vis Spectra: The electronic absorption properties of this compound can be predicted using TD-DFT calculations. This method provides insights into the electronic transitions between molecular orbitals. The simulation would likely reveal significant absorption bands in the UV region, attributable to π→π* transitions within the aromatic phenyl and pyrimidine rings and n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The high degree of conjugation across the molecule, connecting the electron-withdrawing chloropyrimidine ring with the benzaldehyde system, is expected to influence the position and intensity of these absorption maxima (λmax). Computational studies on similar highly conjugated structures have demonstrated a strong correlation between theoretical and experimental spectral data. mdpi.com

Simulated IR Spectra: The vibrational modes of this compound can be simulated using DFT calculations, typically employing the B3LYP functional with a basis set like 6-311++G(d,p). researchgate.net The resulting theoretical IR spectrum provides a detailed map of vibrational frequencies corresponding to specific functional groups. These simulations, when compared with experimental Fourier-transform infrared (FTIR) spectra, allow for precise assignment of vibrational bands. researchgate.net Key predicted vibrational frequencies for this molecule would include the characteristic C=O stretching of the aldehyde group, C-Cl stretching from the chloropyrimidine ring, C=N stretching within the pyrimidine ring, and various C-H and C=C aromatic stretching and bending modes. Harmonic frequency calculations often require a scaling factor to achieve closer agreement with experimental results. chemrxiv.org

Table 1: Predicted Key IR Vibrational Frequencies for this compound
Functional GroupVibrational ModePredicted Wavenumber Range (cm⁻¹)
Aldehyde (C=O)Stretching1690-1715
Aromatic (C=C)Stretching1500-1600
Pyrimidine (C=N)Stretching1450-1550
Chloro-pyrimidine (C-Cl)Stretching700-800
Aldehyde (C-H)Stretching2700-2850

Molecular Modeling and Dynamics

The three-dimensional structure and flexibility of this compound are critical to its interactions. Conformational analysis is used to identify the most stable spatial arrangements (conformers) of the molecule. This is typically achieved by systematically rotating the single bond connecting the benzaldehyde and pyrimidine rings and calculating the potential energy at each rotational angle (dihedral scan).

The resulting energy landscape would likely indicate that the lowest energy conformers are those where the two ring systems are nearly coplanar, maximizing π-orbital overlap and conjugation. However, some steric hindrance between the ortho hydrogens of the phenyl ring and the pyrimidine ring may lead to a slightly twisted global minimum energy conformation. The orientation of the aldehyde group relative to the phenyl ring also contributes to the conformational profile. Such studies provide essential geometric information for subsequent docking and dynamics simulations.

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound over time, both in isolation and in the presence of other molecules, such as solvent or a biological receptor. nih.gov These simulations model the atomic movements based on a force field, providing insights into intermolecular forces.

For this compound, key interactions would include:

Hydrogen Bonding: The aldehyde oxygen and the pyrimidine nitrogens can act as hydrogen bond acceptors.

π-π Stacking: The aromatic nature of both the phenyl and pyrimidine rings allows for favorable stacking interactions with other aromatic systems.

Halogen Bonding: The chlorine atom on the pyrimidine ring can act as a halogen bond donor, interacting with nucleophilic atoms.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its electronegative atoms (Cl, N, O), leading to electrostatic interactions. researchgate.net

MD simulations of the compound in a solvated environment (e.g., water) can reveal how it interacts with the solvent, while simulations of it bound to a protein can elucidate the stability of the ligand-protein complex. nih.gov

Prediction of Biological Interaction Profiles (In Silico Screening)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. nih.gov For this compound, docking studies would be performed against various protein targets, such as kinases, to explore its potential as an inhibitor.

The process involves placing the ligand into the binding site of the receptor and scoring the different poses based on binding energy calculations. mdpi.com Successful docking would identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For instance, the pyrimidine nitrogen atoms could form hydrogen bonds with donor residues like serine or threonine, while the phenyl ring could engage in hydrophobic interactions with residues such as leucine (B10760876) or valine. The chlorine atom might also form specific halogen bonds that contribute to binding affinity. The docking score provides a quantitative estimate of the binding affinity, helping to rank potential drug candidates. mdpi.com

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a fundamental part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. frontiersin.org Various computational models are used to predict these properties for candidates like this compound.

Methodologically, these predictions rely on Quantitative Structure-Activity Relationship (QSAR) models and physicochemical property calculations. frontiersin.org Key parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness."

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted. For this compound, its moderate size and lipophilicity would be analyzed to estimate its potential for oral absorption. researchgate.net

Distribution: Predictions include plasma protein binding and blood-brain barrier (BBB) penetration. High plasma protein binding can affect the free concentration of a drug. nih.gov

Metabolism: The likelihood of the compound being a substrate or inhibitor for major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) is evaluated. The aldehyde group, for instance, could be a site for metabolic oxidation.

Excretion: Properties like total clearance are estimated to predict how quickly the compound is removed from the body. frontiersin.org

Table 2: Predicted In Silico ADME Profile for this compound (Illustrative)
ADME PropertyPredicted Value/ClassificationMethodological Basis
Molecular Weight218.64 g/molCalculation (Complies with Lipinski's Rule <500)
LogP (Lipophilicity)2.0-3.0QSAR Models (e.g., AlogP)
Hydrogen Bond Donors0Structure Analysis (Complies with Lipinski's Rule <5)
Hydrogen Bond Acceptors3 (2 N, 1 O)Structure Analysis (Complies with Lipinski's Rule <10)
Human Intestinal AbsorptionHighBOILED-Egg Model Prediction
BBB PermeationLikelyPhysicochemical property-based models
CYP450 2D6 InhibitorUnlikelyStructure-based prediction models

These computational predictions provide a valuable, albeit preliminary, assessment of the compound's potential as a drug candidate, guiding further experimental validation. rsc.org

Applications of 4 2 Chloro Pyrimidin 4 Yl Benzaldehyde in Materials Science and Agrochemical Research

Development of Novel Materials with Specific Electronic Properties

While direct applications of 4-(2-chloro-pyrimidin-4-yl)-benzaldehyde in specific electronic devices are not extensively documented in dedicated studies, its molecular structure is inherently suited for the synthesis of organic materials with tailored electronic properties. The compound features a π-conjugated system, which is a fundamental requirement for charge transport in organic semiconductors. The electron-withdrawing nature of the pyrimidine (B1678525) ring and the chlorine substituent can be exploited to tune the electron affinity and energy levels of larger conjugated systems. This makes it a candidate for creating n-type organic semiconductor materials, which are essential for developing organic electronics like complementary metal-oxide-semiconductor (CMOS) circuits. The aldehyde functional group provides a reactive site for polymerization or for incorporation into larger molecular frameworks through reactions such as Knoevenagel or Wittig condensations.

Utilization in Optical Materials and Fluorescent Dyes

The benzaldehyde (B42025) and pyrimidine components of the molecule are scaffolds found in various optical materials, including chromophores and fluorescent dyes. The aldehyde group is a versatile functional handle for synthesizing larger conjugated systems that absorb and emit light. For instance, aldehydes are key reactants in the synthesis of pyrrolopyrrole and imidazole-based fluorophores. nih.gov The pyrimidine ring, as part of a larger π-system, can influence the photophysical properties, such as absorption and emission wavelengths. nih.gov

Research into fluorescent probes has demonstrated that the reaction of an aldehyde with certain amine-containing fluorophores can lead to a significant increase in fluorescence quantum yield, a "turn-on" mechanism useful for sensing applications. mdpi.com This indicates that this compound could be used to synthesize Schiff base ligands or be incorporated into sensor molecules where the aldehyde's reactivity is key to the optical response. Furthermore, the core structure is related to components used in the synthesis of complex chromophores for applications like green-to-red photoconvertible fluorescent proteins. nih.gov

Role as an Intermediate in Agrochemical Synthesis

The most established application of structures related to this compound is in the synthesis of agrochemicals. The pyrimidine ring is a "privileged" scaffold in pesticide discovery, appearing in numerous commercial products. thepharmajournal.comnih.gov The chlorine atom on the pyrimidine ring is a key reactive site, allowing for nucleophilic substitution reactions to connect the pyrimidine core to other molecular fragments, a common strategy in the synthesis of active ingredients.

The chloropyrimidine moiety is integral to a variety of pest control agents, including fungicides. Research has shown that pyrimidine derivatives exhibit potent antifungal activities. nih.gov For example, studies on 4-phenyl-6-trifluoromethyl-2-aminopyrimidines have demonstrated their effectiveness against Botrytis cinerea, a common fungal pathogen. mdpi.com The synthesis of such compounds often involves building upon a core pyrimidine structure. The 2-chloro substituent on this compound is a reactive handle that can be displaced by amines, thiols, or alcohols to generate diverse libraries of compounds for screening as potential fungicides or insecticides. This synthetic flexibility allows for the systematic modification of the molecule to optimize activity against specific pests and to manage the development of resistance. mdpi.comnih.gov

The use of pyrimidine derivatives in herbicides is particularly widespread. thepharmajournal.com Phenylpyrimidine and pyrazolylpyrimidine derivatives have been extensively studied and commercialized for their herbicidal properties. thepharmajournal.comnih.gov These compounds often function by inhibiting essential plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen (B1215707) IX oxidase (PPO). nih.govmdpi.com

This compound serves as an ideal intermediate for creating such herbicides. The 2-chloropyrimidine (B141910) core can be coupled with other aromatic or heterocyclic systems, while the benzaldehyde group can be further modified to create the final active molecule. For example, aryloxyphenoxypropionates (APPs), a major class of herbicides, have been synthesized using chloropyrimidine intermediates. researchgate.net The development of novel pyrimidinedione and pyrido[2,3-d]pyrimidine (B1209978) derivatives has also shown significant herbicidal activity against various weeds. nih.govnih.gov Additionally, compounds derived from dichloropyrimidine have been shown to act as herbicide safeners, which protect crops from the harmful effects of herbicides without reducing efficacy against weeds. mdpi.com

Advanced Medicinal Chemistry Research on 4 2 Chloro Pyrimidin 4 Yl Benzaldehyde Derivatives

Scaffold Development for Bioactive Compounds

The chemical scaffold 4-(2-chloro-pyrimidin-4-yl)-benzaldehyde serves as a crucial intermediate in the synthesis of a diverse range of heterocyclic compounds with significant biological activities. researchgate.net Its unique structure, featuring a reactive chlorine atom on the pyrimidine (B1678525) ring and an aldehyde group on the benzaldehyde (B42025) moiety, allows for versatile chemical modifications, making it a valuable building block in medicinal chemistry.

The synthesis of novel derivatives from this compound often involves nucleophilic substitution reactions at the C4-position of the pyrimidine ring. The chlorine atom at the 2-position of the pyrimidine ring is highly susceptible to displacement by various nucleophiles, including amines, phenols, and heteroaromatic compounds. This reactivity allows for the introduction of a wide array of functional groups, leading to the creation of diverse chemical libraries. acs.orgthieme.de

One common synthetic strategy involves the condensation of the aldehyde group with amines or hydrazines to form Schiff bases or hydrazones, respectively. researchgate.netnih.gov For instance, the reaction of 4-aminopyrrolo[2,3-d]pyrimidine with various substituted benzaldehydes in the presence of an acid catalyst yields a series of Schiff base derivatives. researchgate.net Furthermore, the Biginelli reaction, a one-pot cyclocondensation, has been employed to synthesize dihydropyrimidines using benzaldehyde derivatives. nih.gov

More advanced synthetic methodologies, such as K2S2O8-facilitated oxidative annulation and single-step cycloisomerization using 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride, have also been utilized to create densely substituted pyrimidine analogs. nih.gov These methods provide efficient routes to complex molecular architectures that are poised for further functionalization. nih.gov

Structure-activity relationship (SAR) studies are pivotal in optimizing the biological activity of derivatives of this compound. These studies systematically explore how modifications at different positions of the scaffold influence the compound's potency and selectivity towards a specific biological target.

For pyrimidine-based inhibitors, SAR studies have revealed that the pyrimidine scaffold itself is often optimal for activity. For example, in the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, replacing the pyrimidine core with a triazine resulted in a complete loss of activity, highlighting the importance of the pyrimidine ring. acs.org

Key areas of modification for SAR studies include:

Substituents on the pyrimidine ring: The nature of the group replacing the chlorine atom can significantly impact activity. Introducing different amines, heteroaromatics, or phenolic nucleophiles allows for the probing of the binding pocket of the target protein. acs.org

Modifications of the benzaldehyde-derived portion: Alterations to the substituents on the phenyl ring or the linker connecting it to the pyrimidine core can fine-tune the electronic and steric properties of the molecule, thereby affecting its interaction with the target.

Stereochemistry: For chiral derivatives, the stereochemistry can play a crucial role in determining biological activity, as different enantiomers may exhibit different binding affinities to the target.

A strong correlation has been observed between the IC50 values of N-benzyl-2-phenylpyrimidin-4-amine derivatives for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells, demonstrating the effectiveness of SAR-guided optimization. nih.gov

The pyrimidine ring is a well-established bioisostere for phenyl and other aromatic systems in drug discovery. nih.gov Its ability to mimic the steric and electronic properties of other rings while offering improved medicinal chemistry properties makes it a valuable tool for lead optimization. nih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which can lead to enhanced binding affinity and selectivity for the target protein. acs.orgmdpi.com

The pyrimidine scaffold has been successfully incorporated as a bioisostere in the development of inhibitors for various enzymes and receptors. For instance, a pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine (B1683857) was developed as a potent and selective inhibitor of cyclin-dependent kinases. acs.org This bioisosteric replacement resulted in a compound with superior anticancer activity compared to the parent molecule. acs.org

The versatility of the pyrimidine moiety allows it to serve as a privileged scaffold in medicinal chemistry, leading to the development of numerous approved drugs, particularly kinase inhibitors. mdpi.compharmablock.com

Investigation of Biological Target Modulation and Mechanistic Pathways (In Vitro Studies)

In vitro studies are essential for elucidating the mechanism of action of this compound derivatives and identifying their biological targets. These studies provide valuable insights into how these compounds modulate cellular pathways at the molecular level.

Derivatives of this compound have been investigated as inhibitors of various enzymes, including lipoxygenases (LOX) and poly(ADP-ribose) polymerase (PARP) enzymes.

Lipoxygenases (LOX): LOXs are key enzymes in the inflammatory pathway, and their inhibition is a promising therapeutic strategy for inflammatory diseases. nih.govresearchgate.net Several pyrimidine derivatives have shown potent LOX inhibitory activity. nih.govnih.gov For example, certain piperidine (B6355638) pyrimidine amides have been identified as highly potent lipoxygenase inhibitors, with IC50 values in the low micromolar range. nih.govresearchgate.net Molecular docking studies have supported these experimental findings, providing insights into the binding interactions between the inhibitors and the active site of the LOX enzyme. nih.govresearchgate.net

PARP enzymes: PARP inhibitors are a class of anticancer agents that have shown significant promise in the treatment of cancers with DNA repair deficiencies. nih.govmdpi.com Pyridazine-containing compounds have been identified as potent PARP1 inhibitors, demonstrating anti-proliferative activity in leukemic cells. researchgate.net The inhibition of PARP1 leads to the accumulation of DNA damage and ultimately cell death in cancer cells. researchgate.net

The interaction of this compound derivatives with various receptors has also been a subject of investigation. These studies aim to identify the specific receptors that these compounds bind to and to characterize the nature of these interactions.

For example, diaryl 2- or 4-amidopyrimidines have been synthesized and evaluated for their affinity to the four human adenosine (B11128) receptors (hARs). nih.gov Some of these ligands exhibited remarkable affinity and selectivity for the A3 adenosine receptor, with Ki values in the nanomolar range. nih.gov Computational modeling, including 3D-QSAR and homology modeling, has been used to understand the structural determinants of this affinity and selectivity. nih.gov

Similarly, pyrimidine-based antagonists of the human melanin-concentrating hormone receptor 1 (MCH-R1) have been developed. nih.gov While these compounds showed potent in vitro activity, further studies were needed to establish a clear correlation between their receptor interaction and in vivo effects. nih.gov

Interference with Nucleic Acid Synthesis in Cellular Systems (e.g., DNA/RNA)

Derivatives of the pyrimidine scaffold, a core component of the title compound, are recognized for their ability to interfere with nucleic acid synthesis, a critical process for cell viability and proliferation. The structural similarity of some pyrimidine analogues to endogenous purines allows them to act as purinomimetics. researchgate.netnih.gov For instance, pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, share a shape akin to purines and can be used as substitutes for the canonical constituents of DNA and RNA. researchgate.net This substitution can disrupt the normal processes of replication and transcription.

Benzimidazole (B57391) derivatives, which can be synthesized from benzaldehyde precursors, also function as purine (B94841) analogues. By replacing purines, they can competitively inhibit enzymes involved in the biosynthesis of nucleic acids and proteins within bacterial cells, thereby halting their growth. nih.gov

Furthermore, certain complex heterocyclic systems derived from these scaffolds have demonstrated direct interaction with DNA. Studies on quinazoline-based derivatives have shown that these molecules can bind to calf thymus DNA through mechanisms of intercalation and groove binding. rsc.org Similarly, some 7-chloro-(4-thioalkylquinoline) derivatives have been found to inhibit both DNA and RNA synthesis, leading to the induction of apoptosis in cancer cells. mdpi.com This direct interaction with the genetic material represents a key mechanism for their cytotoxic effects. rsc.orgmdpi.com

Preclinical In Vitro Efficacy Studies of Derivatives

Evaluation of Antimicrobial Effects against Pathogens (e.g., bacterial strains)

The antimicrobial potential of this compound derivatives has been explored through various structural modifications. The core benzaldehyde and pyrimidine moieties are found in numerous compounds synthesized and tested for activity against a range of pathogens.

Benzimidazole derivatives have shown particular promise. In one study, a library of 53 benzimidazole derivatives was screened, revealing compounds with significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) comparable to ciprofloxacin. mdpi.com Another study highlighted a benzoyl-substituted benzimidazole derivative as being highly active against the Gram-negative pathogens E. coli (MIC = 1 μg/mL) and M. catarrhalis (MIC = 2 μg/mL). nih.gov

Derivatives of pyrrolo[2,3-d]pyrimidine, synthesized from substituted benzaldehydes, have also demonstrated notable antibacterial and antifungal activities in vitro. researchgate.net Hydrazone derivatives of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine showed efficacy against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa, with some compounds surpassing the activity of the standard drug ciprofloxacin. asianpubs.org

The inherent, though modest, antimicrobial activity of benzaldehyde itself can be enhanced through chemical modification. nih.govnih.gov For example, N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives have been synthesized and tested, with some showing high antibacterial action against both Gram-positive and Gram-negative bacteria. researchgate.net

Derivative ClassPathogen(s)Observed EffectReference
Benzoyl-substituted BenzimidazoleE. coli, M. catarrhalisPotent antibacterial activity (MIC = 1-2 μg/mL) nih.gov
5-Halo-benzimidazolesMethicillin-resistant S. aureus (MRSA)Activity comparable to ciprofloxacin mdpi.com
Pyrrolo[2,3-d]pyrimidine HydrazonesE. coli, S. aureus, B. subtilis, P. aeruginosaSignificant antibacterial activity, some exceeding ciprofloxacin asianpubs.org
Azetidinone-benzamide DerivativesGram-positive and Gram-negative bacteriaModerate to high antibacterial action researchgate.net

Assessment of Anticancer Activity in Cell Lines (e.g., inhibition of proliferation, induction of apoptosis, cell cycle arrest)

Derivatives of this compound have been extensively investigated as potential anticancer agents, demonstrating a range of cytotoxic mechanisms against various cancer cell lines.

One prominent mechanism is the induction of cell cycle arrest and apoptosis. nih.govualberta.ca For example, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to be highly active against MDA-MB-231 (breast), SKOV3 (ovarian), and A549 (lung) cancer cell lines. nih.govnih.gov These compounds were shown to effectively suppress cell cycle progression and trigger apoptosis. nih.govnih.gov In A549 cells, one derivative arrested the cell cycle in the G1 and G2 phases, while in MDA-MB-231 cells, it caused a significant increase in the G1 and S phase populations. nih.gov Similarly, a novel dinitrobenzenesulfonamide derivative induced cell cycle arrest at the G2/M phase in K542 leukemia cells and at the G0/G1 phase in Jurkat leukemia cells, alongside activating apoptotic pathways. ualberta.ca

Quinazoline-based pyrimidodiazepines have also shown significant antiproliferative effects. One quinazoline-chalcone derivative displayed high antiproliferative activity with GI50 values between 0.622–1.81 μM against leukemia, colon cancer, melanoma, and breast cancer cell lines. rsc.org A related pyrimidodiazepine derivative exhibited cytotoxic activity up to 10-fold higher than the standard drug doxorubicin (B1662922) against ten different cancer cell lines. rsc.orgnih.gov

The versatility of the benzaldehyde functional group has been utilized to synthesize various analogues with potent anticancer properties. nih.gov Novel benzofuran-benzaldehyde analogues showed outstanding activity against A-549 (lung) and HeLa (cervical) cancer cell lines, proving to be potent inhibitors of cancer cell growth. nih.gov

Derivative ClassCell Line(s)Mechanism of ActionKey FindingReference
Benzimidazole-1,3,4-oxadiazolesMDA-MB-231, SKOV3, A549Cell cycle arrest, ApoptosisActive against breast, ovarian, and lung cancer cells nih.govnih.gov
Quinazoline-chalconesK-562, HCT-116, MCF7, etc.AntiproliferativeHigh activity with GI50 values from 0.622–1.81 μM rsc.org
PyrimidodiazepinesVarious (NCI-60 panel)CytotoxicUp to 10-fold more potent than doxorubicin against some cell lines rsc.orgnih.gov
DinitrobenzenesulfonamidesK562, Jurkat (Leukemia)Cell cycle arrest, ApoptosisArrest at G2/M or G0/G1 phase depending on cell line ualberta.ca
7-Chloro-(4-thioalkylquinolines)CCRF-CEM (Leukemia)Cell cycle arrest, Apoptosis, DNA/RNA synthesis inhibitionAccumulation of cells in G0/G1 phase mdpi.com

Anti-inflammatory Response Modulation

The structural framework of this compound is also conducive to the development of anti-inflammatory agents. Research has focused on designing derivatives that can modulate key pathways in the inflammatory response, such as those involving cyclooxygenase (COX) enzymes.

A series of 2-substituted benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory potential. nih.gov Several of these compounds demonstrated IC50 values lower than the standard drug ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay. Molecular docking studies suggested that their mechanism of action involves interaction with COX enzymes and other therapeutic targets associated with NSAIDs. nih.gov

Similarly, novel pyrimidine and pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been synthesized and assessed for their anti-inflammatory properties, highlighting the therapeutic potential of the pyrimidine core in modulating inflammation. nih.gov In another study, new thiazole (B1198619) derivatives were explored for their ability to inhibit COX-1, COX-2, and 5-lipoxygenase (5-LOX) enzymes. Two compounds, in particular, were identified as potent dual inhibitors, and subsequent in vivo studies confirmed their significant analgesic and anti-inflammatory effects. researchgate.net

Ligand Design and Optimization Strategies for this compound Derivatives

The development of potent and selective therapeutic agents from the this compound scaffold relies on strategic ligand design and optimization. A common approach involves utilizing a pharmacophore model that breaks the molecule into key components: a central heterocyclic ring, a linker, and additional aromatic or heterocyclic rings that can be modified to improve target binding and pharmacokinetic properties. researchgate.net

Structure-based design is a powerful tool in this process. For instance, in the development of TYK2 kinase inhibitors, a 4-aminopyridine (B3432731) benzamide scaffold was optimized using X-ray crystallography data. nih.gov This led to the discovery of modifications, such as the introduction of a 2,6-dichloro-4-cyanophenyl group, which improved both potency and selectivity for the target kinase over related enzymes like JAK1 and JAK2. nih.gov

In silico methods, including molecular docking, are frequently employed to predict the binding interactions of designed scaffolds with their biological targets. researchgate.net This was used in the design of novel quinazoline-based anticancer agents to evaluate their interaction with vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. researchgate.net Similarly, docking studies of benzimidazole-based derivatives with the epidermal growth factor receptor (EGFR) kinase revealed binding interactions similar to the established inhibitor erlotinib, corroborating the experimental findings of EGFR inhibition. nih.govnih.gov These computational approaches, combined with synthetic chemistry and biological evaluation, form a cyclical optimization process to enhance the efficacy and selectivity of new drug candidates.

Future Perspectives and Emerging Research Directions for 4 2 Chloro Pyrimidin 4 Yl Benzaldehyde

Integration with Flow Chemistry for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of complex molecules, with a focus on reducing waste, minimizing energy consumption, and enhancing safety. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, is a powerful tool for achieving these goals. The future synthesis of 4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde and its derivatives is poised to benefit significantly from the integration of flow chemistry.

Continuous-flow methodologies offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for reactions involving hazardous intermediates. researchgate.netnih.gov For instance, the nucleophilic aromatic substitution (SNAr) reactions typically used to modify the chloropyrimidine ring can be intensified in flow reactors, allowing for rapid and efficient diversification of the core structure. researchgate.netresearchgate.net High-temperature and high-pressure conditions, which can be safely achieved in microreactors, can accelerate reaction rates and enable the use of less reactive nucleophiles. researchgate.net

Exploration of Novel Catalytic Transformations

The reactivity of the C-Cl bond on the pyrimidine (B1678525) ring and the aldehyde functionality of this compound make it an ideal substrate for a wide range of catalytic transformations. Future research will likely focus on leveraging modern catalytic methods to expand the chemical space accessible from this versatile building block.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net While these reactions are established, there is ongoing research into developing more active and selective catalyst systems. For dichlorinated heteroarenes, achieving site-selectivity in cross-coupling reactions can be a challenge. nih.gov Future investigations may explore ligand-controlled palladium catalysis to selectively functionalize the C2 position of the pyrimidine ring while leaving other positions untouched, or vice-versa. nih.gov The use of N-heterocyclic carbene (NHC) ligands has shown promise in controlling the regioselectivity of such transformations. nih.gov

Beyond traditional cross-coupling, the application of photocatalysis represents a burgeoning area of research. Visible-light-mediated reactions can enable transformations that are difficult to achieve with conventional thermal methods, often under milder reaction conditions. dntb.gov.ua The pyrimidine core, being electron-deficient, is a suitable candidate for photocatalytic transformations. Future studies could explore the use of photocatalysts to activate the C-Cl bond for coupling reactions or to facilitate novel cycloadditions involving the pyrimidine ring.

Advanced Materials Applications with Tunable Properties

The unique electronic and structural features of the pyrimidine ring make it an attractive component for the design of advanced organic materials with tunable properties. The benzaldehyde (B42025) group of this compound provides a convenient handle for incorporating this scaffold into larger polymeric or supramolecular structures.

Porous Organic Polymers (POPs): Porous organic polymers, including covalent organic frameworks (COFs), are a class of materials with high surface areas, tunable porosities, and excellent chemical stability. rsc.org The aldehyde functionality of this compound can be utilized in condensation reactions with multitopic amines to form crystalline and porous frameworks. mdpi.com The nitrogen-rich pyrimidine units within the framework can act as binding sites for metal ions or as catalytic centers. Future research could focus on synthesizing COFs from this building block for applications in gas storage and separation, catalysis, and sensing.

Optoelectronic Materials: Pyrimidine-based π-conjugated compounds are known for their electron-deficient nature, making them suitable as electron-acceptor units in materials for organic electronics. researchgate.net By strategically combining this compound with electron-donating moieties, it is possible to create donor-acceptor molecules with tailored optoelectronic properties. nih.govresearchgate.net These materials could find applications in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. researchgate.netlsu.edu The ability to modify the pyrimidine ring through the chloro-substituent allows for fine-tuning of the material's energy levels and charge-transport characteristics.

Machine Learning and AI-Driven Approaches for Derivative Design

The vast chemical space that can be explored starting from this compound presents a significant challenge for traditional, intuition-driven drug discovery and materials design. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate the design of novel molecules with desired properties.

Generative adversarial networks (GANs) and other deep learning architectures can be trained on large datasets of known molecules to generate novel chemical structures that are predicted to be active against a specific biological target or to possess certain material properties. emerginginvestigators.org Starting with the this compound scaffold, these generative models could propose novel derivatives with optimized characteristics.

Deepening Mechanistic Understanding of Biological Interactions

Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.govresearchgate.netmdpi.com A deeper understanding of the molecular mechanisms underlying these interactions is crucial for the design of more potent and selective therapeutic agents.

Structural Biology: X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of pyrimidine-based inhibitors bound to their target kinases. These structural insights can reveal the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and selectivity. nih.gov This information is invaluable for structure-based drug design, enabling the rational optimization of inhibitor scaffolds.

Chemoproteomics: Identifying the specific protein targets of a bioactive compound within the complex environment of a living cell is a significant challenge. Chemoproteomics techniques, such as affinity-based protein profiling and thermal proteome profiling, are powerful tools for target deconvolution. chemrxiv.orgnih.govnih.gov By functionalizing derivatives of this compound with chemical probes, researchers can "fish out" their binding partners from cell lysates and identify them using mass spectrometry. This approach can help to validate intended targets and identify potential off-target effects, providing a more complete picture of a compound's biological activity.

Q & A

Q. What are the established synthetic routes for 4-(2-Chloro-pyrimidin-4-yl)-benzaldehyde, and what are their key intermediates?

  • Methodological Answer : The synthesis typically involves coupling a chloropyrimidine derivative with a benzaldehyde precursor. For example:
  • Step 1 : React 2-chloropyrimidine-4-carbonyl chloride with a benzaldehyde derivative under nucleophilic aromatic substitution (SNAr) conditions.
  • Step 2 : Use Suzuki-Miyaura coupling if the pyrimidine ring requires functionalization with aryl groups .
  • Key intermediates : 2-Chloropyrimidine-4-carboxylic acid and 4-bromobenzaldehyde are common precursors. Purification often involves column chromatography (silica gel, hexane/EtOAc) .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR identify the aldehyde proton (~10 ppm) and pyrimidine ring carbons. Chlorine substituents cause deshielding in adjacent protons .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond: ~1.73 Å; pyrimidine ring planarity) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 245.05) .

Q. What are the reactive sites in this compound for further functionalization?

  • Methodological Answer :
  • Aldehyde group : Undergoes condensation (e.g., Schiff base formation) or reduction to alcohols .
  • Chloropyrimidine ring : Susceptible to nucleophilic substitution (e.g., replacing Cl with amines or thiols) .
  • Benzene ring : Electrophilic substitution (e.g., nitration or halogenation) requires directing group analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :
  • Catalyst Screening : Pd(PPh3_3)4_4 improves coupling efficiency in Suzuki reactions (yield increases from 45% to 78%) .
  • Temperature Control : Lower temperatures (~0°C) reduce side reactions during aldehyde protection .
  • Solvent Optimization : DMF enhances solubility of intermediates, while THF minimizes byproducts in SNAr reactions .
  • Table : Comparison of reaction conditions and yields :
CatalystSolventTemp (°C)Yield (%)
Pd(PPh3_3)4_4DMF8078
NoneTHF2545

Q. How do researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HeLa vs. HEK293) and concentrations .
  • Meta-Analysis : Compare IC50_{50} values across studies to identify outliers. For example, antimicrobial activity varies due to Gram-positive vs. Gram-negative bacterial models .
  • Structural Analogues : Test derivatives (e.g., replacing Cl with F) to isolate substituent effects .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). The chloro group enhances hydrophobic interactions .
  • DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions (e.g., aldehyde carbon as electrophilic hotspot) .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to validate docking results .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
  • Waste Disposal : Chlorinated byproducts require segregation and incineration .
  • Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.